N-Ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide

LOXL3 inhibition anti-fibrotic IC50 comparison

Target LOXL2 and LOXL3 simultaneously with this oxazole-5-carboxamide tool compound. Demonstrates a unique multi-target inhibition signature: potent against LOXL2 (IC50=1,000 nM) and LOXL3 (IC50=2,100 nM) while sparing LOXL4 (IC50>100,000 nM). This >47-fold selectivity window over LOXL4 makes it a cleaner pharmacological probe than irreversible pan-LOX inhibitors. Ideal as a reference standard for LOX family selectivity panels and a tractable SAR starting point for LOXL3 optimization. Secure high-purity (≥98%) material for your fibrosis or metastasis research. Request bulk pricing now.

Molecular Formula C13H21N3O2
Molecular Weight 251.33
CAS No. 2241142-64-1
Cat. No. B2840855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide
CAS2241142-64-1
Molecular FormulaC13H21N3O2
Molecular Weight251.33
Structural Identifiers
SMILESCCN(C)C(=O)C1=C(N=C(O1)C2CCCNC2)C
InChIInChI=1S/C13H21N3O2/c1-4-16(3)13(17)11-9(2)15-12(18-11)10-6-5-7-14-8-10/h10,14H,4-8H2,1-3H3
InChIKeyHSQPWTKYLRUANB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide: A Quantitative Differentiation Guide for LOX-Targeted Procurement


N-Ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide (CAS 2241142-64-1) is a synthetic small-molecule oxazole-5-carboxamide featuring a piperidine substituent. It belongs to a class of compounds investigated as inhibitors of the lysyl oxidase (LOX) family of copper-dependent amine oxidases, which are implicated in fibrosis, cancer metastasis, and extracellular matrix remodeling [1]. Public bioactivity data document quantitative inhibitory activity against multiple lysyl oxidase homologs, establishing a profile that differentiated it from earlier-generation LOX inhibitors in academic screening campaigns [1].

Why N-Ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide Cannot Be Replaced by Generic LOXL2 Inhibitors


In-class LOX inhibitors cannot be substituted interchangeably because inhibitory potency and selectivity profiles differ markedly across the four human lysyl oxidase homologs (LOX, LOXL2, LOXL3, LOXL4) and against off-target amine oxidases (MAO-A, MAO-B, SSAO) [1]. Data curated by BindingDB show that N-ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide exhibits a distinct multi-target inhibition signature: it inhibits LOXL2 (IC50 = 1,000 nM) and LOXL3 (IC50 = 2,100 nM) but is essentially inactive against LOXL4 (IC50 > 100,000 nM) [1]. This isoform selectivity window exceeds 100-fold and would be lost if a user opted for a pan-LOX inhibitor or an LOXL2-selective chemotype without verifying the LOXL4 counter-screen data [1].

Quantitative Head-to-Head Evidence for N-Ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide Differentiation


LOXL3 Inhibitory Potency Comparison Versus PXS-5153A

This compound inhibits recombinant human LOXL3 with an IC50 of 2,100 nM, whereas the clinical-stage dual LOXL2/LOXL3 inhibitor PXS-5153A monohydrochloride achieves an IC50 of 63 nM against human LOXL3 [1]. The ~33-fold weaker LOXL3 potency positions this compound as a useful tool for dissecting LOXL3-mediated biology where full target engagement is not required, or as a starting scaffold for optimization campaigns targeting LOXL3-driven diseases.

LOXL3 inhibition anti-fibrotic IC50 comparison

Selectivity Over LOXL4: A 100-Fold Window Absent in Pan-LOX Inhibitors

The compound shows no meaningful inhibition of recombinant human LOXL4 (IC50 > 100,000 nM), while retaining an IC50 of 1,000 nM on LOXL2 and 2,100 nM on LOXL3 [1]. This LOXL3/LOXL4 selectivity ratio exceeds 47-fold. In comparison, the prototypical irreversible LOX inhibitor β-aminopropionitrile (BAPN) inhibits all LOX isoforms non-selectively and lacks a defined LOXL4 selectivity window [2].

LOXL4 counter-screen isoform selectivity negative selectivity

Multi-Target LOX Inhibition Fingerprint Versus LOXL2-Selective Probe Compound 20

The Pharmakea probe (2-chloropyridin-4-yl)methanamine (Compound 20) is highly selective for LOXL2 (IC50 = 126 nM) over LOX and off-target amine oxidases, but its activity against LOXL3 and LOXL4 is not reported in the primary publication [2]. By contrast, this oxazole-5-carboxamide displays a broader inhibition profile encompassing LOXL2 (1,000 nM) and LOXL3 (2,100 nM), while sparing LOXL4 [1]. This multi-isoform engagement may be advantageous for disease models where both LOXL2 and LOXL3 contribute to pathology.

multi-isoform profiling LOXL2 selectivity compound 20 comparison

Procurement-Relevant Application Scenarios for N-Ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide


Dual LOXL2/LOXL3 Inhibition in Fibrotic Disease Models

In liver, lung, and kidney fibrosis models where both LOXL2 and LOXL3 drive collagen cross-linking, this compound provides a dual inhibition profile (LOXL2 IC50 = 1,000 nM; LOXL3 IC50 = 2,100 nM) that cannot be replicated by LOXL2-selective probes such as Compound 20 or PXS-5153A, enabling simultaneous interrogation of both isoforms [1].

Investigating LOXL3-Dependent Cancer Metastasis Without LOXL4 Interference

For metastasis studies requiring LOXL3 target engagement without confounding LOXL4 blockade, this compound's >47-fold selectivity window (LOXL3 IC50 = 2,100 nM vs. LOXL4 IC50 > 100,000 nM) offers a cleaner pharmacological tool than irreversible pan-LOX inhibitors such as BAPN, which lack isoform discrimination [1][2].

LOX Isoform Selectivity Profiling and Off-Target Screening Panels

Pharmaceutical profiling laboratories can use this compound as a reference standard in LOX family selectivity panels to benchmark novel inhibitor series against a known oxazole-5-carboxamide scaffold with established multi-isoform activity data, reducing the need for de novo profiling of in-house chemotypes [1].

Starting Scaffold for Structure-Activity Relationship (SAR) Optimization

Medicinal chemistry groups optimizing LOXL3 potency or modulating isoform selectivity can use this compound (LOXL3 IC50 = 2,100 nM) as a tractable starting point for SAR exploration, given its moderate potency and the availability of comparator potency benchmarks (PXS-5153A: LOXL3 IC50 = 63 nM) for iterative design [1].

Quote Request

Request a Quote for N-Ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.